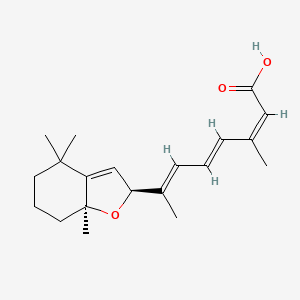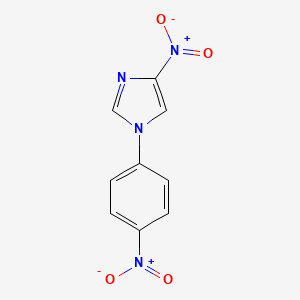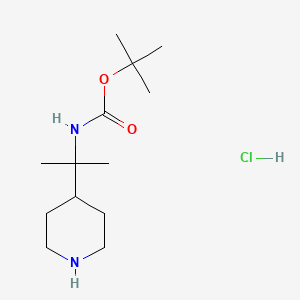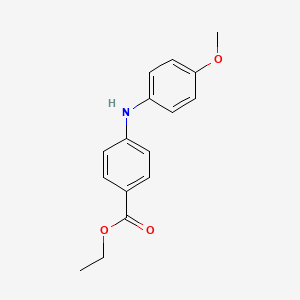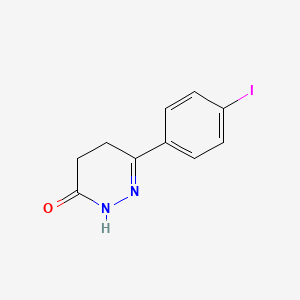
3-(4-iodophenyl)-4,5-dihydro-1H-pyridazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Iodophenyl)-4,5-dihydro-1H-pyridazin-6-one is an organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of an iodophenyl group attached to a dihydropyridazinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-iodophenyl)-4,5-dihydro-1H-pyridazin-6-one typically involves the reaction of 4-iodoaniline with appropriate reagents to form the desired pyridazinone structure. One common method involves the reaction of 4-iodoaniline with 5-bromovaleryl chloride in the presence of triethylamine in dimethylformamide . This reaction forms an intermediate, which is then cyclized to produce the final compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Iodophenyl)-4,5-dihydro-1H-pyridazin-6-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in substitution reactions, such as the Heck-Mizoroki reaction, where it reacts with styrene in the presence of palladium catalysts.
Reduction Reactions: The compound can be reduced under specific conditions to form different products.
Oxidation Reactions: Oxidation reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for substitution reactions, reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Heck-Mizoroki reaction with styrene produces a substituted styrene derivative .
Wissenschaftliche Forschungsanwendungen
3-(4-Iodophenyl)-4,5-dihydro-1H-pyridazin-6-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of materials with specific properties for industrial applications
Wirkmechanismus
The mechanism of action of 3-(4-iodophenyl)-4,5-dihydro-1H-pyridazin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Iodophenyl)-β-alanine Derivatives: These compounds share the iodophenyl group and have similar biological activities.
Isoindoline Derivatives: These compounds have a similar heterocyclic structure and are used in various chemical and biological applications.
Uniqueness
3-(4-Iodophenyl)-4,5-dihydro-1H-pyridazin-6-one is unique due to its specific combination of the iodophenyl group and the dihydropyridazinone ring
Eigenschaften
Molekularformel |
C10H9IN2O |
|---|---|
Molekulargewicht |
300.10 g/mol |
IUPAC-Name |
3-(4-iodophenyl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H9IN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-4H,5-6H2,(H,13,14) |
InChI-Schlüssel |
IRDXRCQGRDDWEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NN=C1C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5'-Bromo-3,3'-bis(hexyloxy)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13846652.png)
![2-Butyl-5-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-4-methanol Potassium Salt; Losartan Isomer Impurity; Losartan EP Impurity C; Isolosartan](/img/structure/B13846653.png)
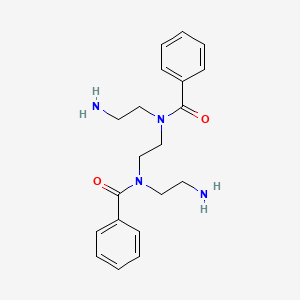
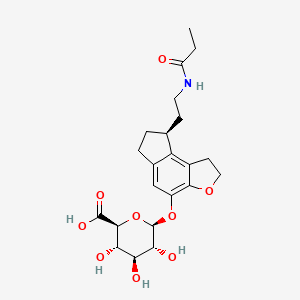
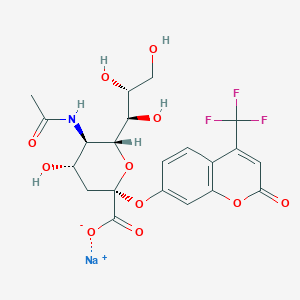

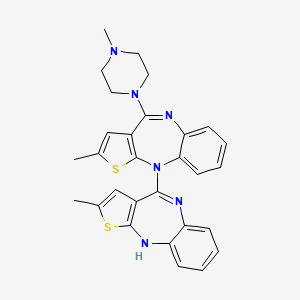
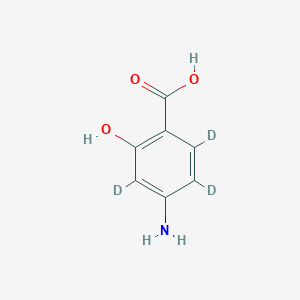
![trans-Dichlorodenafil; 5-[5-[(1E)-1,2-Dichloroethenyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13846703.png)

